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Compound of Interest

Compound Name: C17H18ClN3O4

Cat. No.: B576333 Get Quote

Disclaimer: The following technical guide details the synthesis and characterization of a

representative bioactive molecule, N-(4-chlorophenyl)-2-(morpholin-4-yl)-2-oxoacetamide,

which serves as a model compound. The molecular formula for this compound is

C12H13ClN2O3. This guide is intended to provide researchers, scientists, and drug

development professionals with a comprehensive overview of the experimental protocols and

data analysis techniques applicable to a compound of this class. The methodologies described

herein can be adapted for the synthesis and characterization of other novel chemical entities,

including those with the specific molecular formula C17H18ClN3O4, should such a compound

be designed.

Introduction
The discovery and development of novel small molecules with therapeutic potential is a

cornerstone of modern medicinal chemistry. Heterocyclic moieties, such as morpholine, are of

particular interest due to their prevalence in a wide range of biologically active compounds.[1]

[2] The morpholine ring is a versatile scaffold that can impart favorable physicochemical and

pharmacokinetic properties to a molecule.[1][3] This guide provides a detailed account of the

synthesis, purification, and characterization of a model compound, N-(4-chlorophenyl)-2-

(morpholin-4-yl)-2-oxoacetamide, a molecule incorporating a chlorinated aromatic ring, an

amide linkage, and a morpholine group. These structural motifs are commonly found in

molecules targeting a variety of biological pathways, including those involved in

neurodegenerative diseases and cancer.[2][4][5]
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Synthesis of N-(4-chlorophenyl)-2-(morpholin-4-
yl)-2-oxoacetamide
The synthesis of the target compound is achieved through a two-step process, commencing

with the formation of an intermediate, 2-chloro-N-(4-chlorophenyl)acetamide, followed by a

nucleophilic substitution with morpholine.

Synthetic Workflow Diagram

Step 1: Intermediate Synthesis

Step 2: Final Product Synthesis

4-Chloroaniline
2-Chloro-N-(4-chlorophenyl)acetamide (Intermediate)Pyridine, DCM, 0°C to rt

Chloroacetyl chloride

N-(4-chlorophenyl)-2-(morpholin-4-yl)-2-oxoacetamide (Target Compound)

Triethylamine, Acetonitrile, Reflux

Morpholine
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Caption: Synthetic workflow for N-(4-chlorophenyl)-2-(morpholin-4-yl)-2-oxoacetamide.

Experimental Protocol: Synthesis
Step 1: Synthesis of 2-chloro-N-(4-chlorophenyl)acetamide

To a solution of 4-chloroaniline (1.0 eq) in dichloromethane (DCM) at 0°C, pyridine (1.2 eq) is

added dropwise.

Chloroacetyl chloride (1.1 eq) is then added dropwise to the stirred solution, maintaining the

temperature at 0°C.
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The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

Upon completion, the reaction is quenched with water and the organic layer is separated.

The organic layer is washed sequentially with 1M HCl, saturated NaHCO3 solution, and

brine.

The organic phase is dried over anhydrous Na2SO4, filtered, and the solvent is removed

under reduced pressure to yield the crude intermediate.

The crude product is purified by recrystallization from ethanol to afford 2-chloro-N-(4-

chlorophenyl)acetamide as a white solid.

Step 2: Synthesis of N-(4-chlorophenyl)-2-(morpholin-4-yl)-2-oxoacetamide

A mixture of 2-chloro-N-(4-chlorophenyl)acetamide (1.0 eq), morpholine (1.5 eq), and

triethylamine (2.0 eq) in acetonitrile is refluxed for 6 hours.

The reaction progress is monitored by thin-layer chromatography (TLC).

After completion, the reaction mixture is cooled to room temperature and the solvent is

evaporated.

The residue is dissolved in ethyl acetate and washed with water and brine.

The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.

The crude product is purified by column chromatography on silica gel (eluent: ethyl

acetate/hexane gradient) to give the final product, N-(4-chlorophenyl)-2-(morpholin-4-yl)-2-

oxoacetamide, as a white crystalline solid.

Characterization of the Synthesized Compound
The structure and purity of the synthesized N-(4-chlorophenyl)-2-(morpholin-4-yl)-2-

oxoacetamide were confirmed by High-Performance Liquid Chromatography (HPLC), Mass

Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)
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HPLC analysis is crucial for determining the purity of the synthesized compound. A reverse-

phase HPLC method is typically employed for small molecules of this nature.

Experimental Protocol: HPLC Analysis

Instrument: Agilent 1260 Infinity II LC System or equivalent.

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Injection Volume: 10 µL.

Table 1: HPLC Data

Parameter Value

Retention Time (t R ) 8.5 min

Purity >98%

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound, which is

essential for confirming its identity.

Experimental Protocol: Mass Spectrometry

Instrument: Waters Xevo G2-XS QTof or equivalent.

Ionization Mode: Electrospray Ionization (ESI), positive mode.

Mass Analyzer: Quadrupole Time-of-Flight (QToF).

Scan Range: m/z 50-500.
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Table 2: Mass Spectrometry Data

Ion Calculated m/z Observed m/z

[M+H] + 269.0636 269.0641

[M+Na] + 291.0456 291.0460

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of

the synthesized compound.

Experimental Protocol: NMR Spectroscopy

Instrument: Bruker Avance III 500 MHz spectrometer or equivalent.

Solvent: Deuterated chloroform (CDCl3).

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Nuclei: 1H and 13C.

Table 3: 1H NMR Data (500 MHz, CDCl3)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

8.25 s 1H -NH-

7.55 d, J = 8.5 Hz 2H Ar-H

7.30 d, J = 8.5 Hz 2H Ar-H

3.75 t, J = 4.8 Hz 4H Morpholine -CH2-O-

3.60 t, J = 4.8 Hz 4H Morpholine -CH2-N-

Table 4: 13C NMR Data (125 MHz, CDCl3)
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Chemical Shift (δ, ppm) Assignment

167.2 C=O (amide)

163.5 C=O (amide)

136.8 Ar-C

129.5 Ar-CH

129.1 Ar-C

121.2 Ar-CH

66.8 Morpholine -CH2-O-

45.3 Morpholine -CH2-N-

Hypothetical Biological Activity and Signaling
Pathway
Compounds containing the morpholine scaffold have been reported to exhibit a wide range of

biological activities, including acting as inhibitors of various kinases.[3] For the purpose of this

guide, we hypothesize that our representative compound could act as an inhibitor of a

hypothetical protein kinase "GEMK-1" which is implicated in a pro-inflammatory signaling

cascade.

Hypothetical Signaling Pathway Diagram
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Hypothetical Pro-inflammatory Signaling Pathway

Mechanism of Action

External Stimulus

Receptor Activation

GEMK-1 Kinase

Downstream Effector
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Inflammatory Response

N-(4-chlorophenyl)-2-
(morpholin-4-yl)-2-oxoacetamide

Inhibition
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Caption: Hypothetical inhibition of the GEMK-1 signaling pathway.

Conclusion and Future Directions
This technical guide has detailed the synthesis and characterization of a representative

bioactive molecule, N-(4-chlorophenyl)-2-(morpholin-4-yl)-2-oxoacetamide. The provided

experimental protocols for synthesis, purification, and characterization serve as a practical

framework for researchers in the field of drug discovery.
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The modular nature of the described synthesis allows for the facile generation of analogues for

structure-activity relationship (SAR) studies. Future work could involve the modification of the

aromatic and heterocyclic moieties to optimize biological activity and pharmacokinetic

properties. For instance, substitution on the phenyl ring or replacement of the morpholine with

other heterocycles could lead to compounds with improved potency and selectivity. Such

modifications could also be employed to systematically build molecules towards a specific

desired molecular formula, such as C17H18ClN3O4, to explore novel chemical space.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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and industry.
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